4-(2-Fluorophenyl)piperazine-1-carbothioamide
Overview
Description
“4-(2-Fluorophenyl)piperazine-1-carbothioamide” is a chemical compound with the CAS Number: 1178728-47-6 . It has a molecular weight of 239.32 . The IUPAC name for this compound is 4-(2-fluorophenyl)-1-piperazinecarbothioamide .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimicrobial and Antiviral Properties
4-(2-Fluorophenyl)piperazine-1-carbothioamide derivatives have shown promising results in antimicrobial and antiviral activities. Compounds such as 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited potent antiviral activities against Tobacco mosaic virus (TMV). Additionally, some derivatives also showed strong antimicrobial properties against a range of microbial species, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The structural variations in the derivatives of this compound seem to play a crucial role in determining their biological activity, underlining the importance of this compound in developing new antimicrobial and antiviral agents (Reddy et al., 2013), (Ozdemir et al., 2017), (Babu et al., 2015).
Synthesis and Chemical Properties
The compound and its derivatives have been synthesized through various chemical reactions, exploring their chemical properties and potential applications. For instance, the synthesis of new piperazine-based heterocyclic compounds, including those derived from this compound, has been conducted, demonstrating the compound's versatility in forming structurally diverse molecules. These synthetic processes and the resulting compounds' antimicrobial activities highlight the compound's significance in chemical research and its potential in developing new pharmaceuticals (Ozdemir et al., 2017), (Babu et al., 2015).
Applications in Material Science
This compound has also found applications in material science. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved understanding the compound's crystal structure and evaluating its potential in various applications, such as its antibacterial and anthelmintic activity. These studies demonstrate the compound's potential in creating materials with specific biological activities, which can be crucial in developing new materials for medical applications (Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase , which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine.
Mode of Action
If it indeed acts as an acetylcholinesterase inhibitor like its related compounds , it would prevent the breakdown of acetylcholine, thereby increasing both the level and duration of action of this neurotransmitter.
Biochemical Analysis
Biochemical Properties
4-(2-Fluorophenyl)piperazine-1-carbothioamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby affecting neurotransmission . Additionally, it interacts with oxidative stress markers, reducing nitrite levels in plasma . These interactions suggest that this compound may have potential therapeutic applications in managing cognitive decline and oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cholinergic pathway, which is crucial for cognitive functions . Furthermore, its impact on oxidative stress markers indicates its role in cellular defense mechanisms against oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This inhibition is crucial for its potential therapeutic effects on cognitive functions. Additionally, it modulates gene expression related to oxidative stress, further highlighting its role in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and reduced oxidative stress markers, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits acetylcholinesterase and reduces oxidative stress markers without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It primarily affects the cholinergic pathway by inhibiting acetylcholinesterase . Additionally, it influences oxidative stress pathways by modulating the levels of oxidative stress markers . These interactions suggest that this compound may have broad implications for cellular metabolism and defense mechanisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the brain and liver, where it exerts its effects . The compound’s localization and accumulation are crucial for its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization in the synaptic cleft is critical for its inhibitory effects on acetylcholinesterase . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJPWGWRQPXOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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